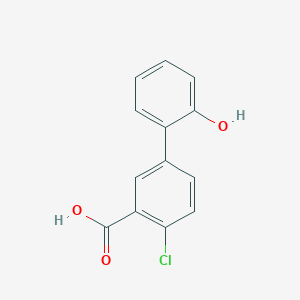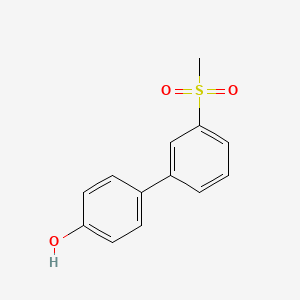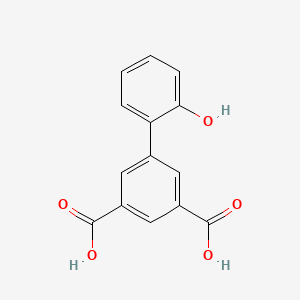
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% (2-CMPP) is an organic compound that is widely used in the scientific research community. It is a phenolic compound with a molecular weight of 216.6 g/mol and a melting point of 91-94 °C. 2-CMPP is a white crystalline solid with a faint odor and is soluble in organic solvents such as methanol, ethanol, and acetone. It is a useful reagent for a variety of organic synthesis reactions and is used in a variety of scientific research applications.
Scientific Research Applications
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a building block for the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of polymeric materials, such as polyurethanes, polyesters, and polyamides. It is also used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of pharmaceuticals.
Mechanism of Action
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is a phenolic compound and its mechanism of action is based on the ability of its aromatic ring to act as a Lewis acid or a Brønsted acid. This allows it to act as a catalyst and promote various organic reactions, such as the formation of polymers. It can also act as a nucleophile and react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been found to have anti-inflammatory and anti-cancer effects. Additionally, it has been found to have an inhibitory effect on the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Advantages and Limitations for Lab Experiments
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of organic synthesis reactions. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water and is not soluble in common organic solvents such as methanol and ethanol. Additionally, it is not very reactive and may require the use of a catalyst for some reactions.
Future Directions
In the future, 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% could be used in the development of more effective drugs for the treatment of various diseases. It could also be used in the development of new polymers for use in a variety of applications. Additionally, it could be used in the development of new materials for use in the medical and pharmaceutical fields. Additionally, it could be used in the development of new catalysts for organic reactions and in the development of new methods for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of pharmaceuticals and other organic compounds.
Synthesis Methods
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is synthesized by a two-step reaction process. The first step involves the reaction of 4-chloro-3-methoxybenzene-1-sulfonyl chloride with sodium hydroxide to form 4-chloro-3-methoxybenzene-1-sulfonamide. This reaction is carried out in aqueous medium at room temperature. The second step involves the reaction of the sulfonamide with phenol in the presence of acetic anhydride and sulfuric acid to form 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%. This reaction is carried out at reflux temperature.
properties
IUPAC Name |
methyl 2-chloro-4-(2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-7-6-9(8-12(11)15)10-4-2-3-5-13(10)16/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJPOKFNWXGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683626 |
Source


|
| Record name | Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-56-3 |
Source


|
| Record name | Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370525.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)





![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)

